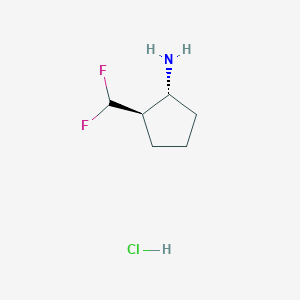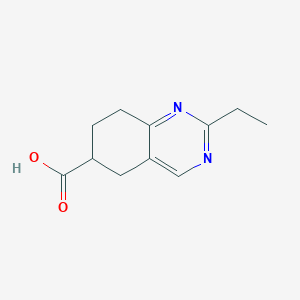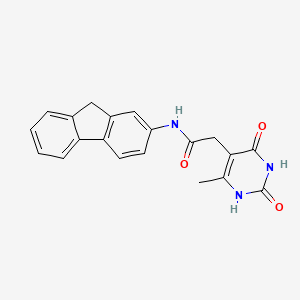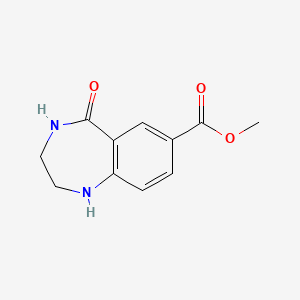![molecular formula C20H14ClFN6O2 B2652399 3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione CAS No. 921856-01-1](/img/structure/B2652399.png)
3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring system with a triazole ring fused to it. The chlorophenyl and fluorobenzyl groups would be attached to different positions on this ring system, and a methyl group would be attached to one of the nitrogen atoms in the triazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the chlorophenyl and fluorobenzyl groups, as well as the electron-donating nature of the methyl group. It could potentially undergo a variety of reactions, including nucleophilic substitution reactions at the chlorophenyl and fluorobenzyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chlorophenyl and fluorobenzyl groups could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .科学的研究の応用
Synthesis and Anticonvulsant Activity
Compounds with structures similar to the specified chemical, particularly those within the 1,2,4-triazolo[4,3-a]pyrazine and triazolo[4,5-d]pyrimidine families, have been synthesized and evaluated for their anticonvulsant activities. These studies highlight the potential of such compounds in the treatment of seizures and their role as bioisosteres of the purine ring, contributing to the development of new anticonvulsant drugs with reduced side effects (Kelley et al., 1995; Kelley et al., 1995).
Antimicrobial Activity
The synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives has shown promise in antimicrobial applications. These compounds have been tested for their efficacy against various microorganisms, contributing valuable insights into the development of new antimicrobial agents (El-Agrody et al., 2001).
Molecular Interaction Analysis
Research on derivatives of triazole compounds, including studies on their synthesis, characterization, and molecular interactions, provides fundamental insights into their potential applications in material science and biochemistry. Such studies delve into the nature of intermolecular interactions and their implications for the compound's properties and applications (Ahmed et al., 2020).
Anticancer Activity
Compounds within the triazolo and pyrimidine chemical families have been explored for their anticancer properties. The synthesis of these compounds and evaluation of their antiproliferative effects against various cancer cell lines contribute to the ongoing search for more effective and safer cancer treatments (Sucharitha et al., 2021).
Anti-Inflammatory and Analgesic Agents
The development of novel 1,2,4-triazole derivatives with potential anti-inflammatory and analgesic activities highlights the therapeutic applications of compounds related to the specified chemical. These studies are crucial for the discovery of new treatments for inflammation and pain (Farag et al., 2012).
Safety and Hazards
将来の方向性
Future research on this compound could involve further studies to elucidate its synthesis, reactivity, and potential biological activity. It could also be interesting to explore the effects of modifying the chlorophenyl, fluorobenzyl, and methyl groups, to see how these changes influence the compound’s properties .
特性
IUPAC Name |
8-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN6O2/c1-26-18-15(17(29)23-20(26)30)27(10-12-4-2-3-5-14(12)22)19-25-24-16(28(18)19)11-6-8-13(21)9-7-11/h2-9H,10H2,1H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYIOOVKVZXYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2652316.png)
![Methyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2652317.png)
![3-[(3-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2652318.png)
![(E)-2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2652319.png)
![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2652320.png)



![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2652330.png)


![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2652336.png)

